(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Description
This compound belongs to the pyrrolidine-2,3-dione family, characterized by a five-membered lactam ring with two ketone groups. Its structure includes:
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S/c1-11-21-22-20(30-11)23-16(12-7-9-14(10-8-12)24(28)29)15(18(26)19(23)27)17(25)13-5-3-2-4-6-13/h2-10,16,25H,1H3/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGAPFKRESYPEE-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione is a complex organic molecule that exhibits a range of biological activities. Its structure incorporates elements such as a pyrrolidine ring, a thiadiazole moiety, and various functional groups that contribute to its pharmacological potential. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Structural Features
The molecular structure of the compound can be broken down into key components:
- Pyrrolidine Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Thiadiazole Moiety : Associated with various pharmacological effects, including anti-inflammatory and antibacterial activities.
- Hydroxy and Nitro Groups : These functional groups enhance the compound's reactivity and potential interactions with biological targets.
Antibacterial Activity
Research indicates that compounds similar to pyrrolidine-2,3-diones exhibit significant antibacterial properties. A study highlighted the effectiveness of pyrrolidine derivatives against Pseudomonas aeruginosa, a common multidrug-resistant pathogen. The presence of hydroxyl and heteroaryl groups was crucial for the antibacterial activity observed in these compounds .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrolidine derivative | 46.9 - 93.7 | Pseudomonas aeruginosa |
| Thiadiazole derivative | 50 - 100 | Staphylococcus aureus |
Antifungal Activity
The compound has also shown promise in antifungal applications. Similar derivatives have been tested against various fungi, demonstrating effective inhibition at concentrations comparable to those required for antibacterial action .
Antioxidant Properties
The antioxidant capacity of this compound is suggested by its structural features, which may allow it to scavenge free radicals effectively. Studies indicate that thiadiazole-containing compounds often exhibit strong antioxidant activity due to their ability to donate electrons .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Bacterial Cell Wall Synthesis : The pyrrolidine-2,3-dione scaffold is known to inhibit penicillin-binding proteins (PBPs), essential for bacterial cell wall integrity.
- Interference with Protein Interactions : The compound may stabilize or disrupt specific protein-protein interactions critical for microbial survival .
- Reactive Oxygen Species (ROS) Generation : The antioxidant properties may also contribute to cellular signaling pathways that modulate inflammation and apoptosis in various cell types.
Study on Antibacterial Efficacy
In a controlled study, various derivatives of the pyrrolidine-2,3-dione were synthesized and tested against Pseudomonas aeruginosa. The results indicated that modifications in the side chains significantly influenced their Minimum Inhibitory Concentration (MIC) values. Compounds with hydroxyl groups showed enhanced antibacterial activity compared to those without .
Antifungal Activity Assessment
Another investigation focused on the antifungal potential against Candida albicans. The results demonstrated that certain derivatives exhibited MIC values lower than traditional antifungal agents, suggesting a promising alternative for treatment .
Scientific Research Applications
The compound (4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its synthesis, biological activities, and potential uses based on recent findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and the introduction of various substituents. The general synthetic route may include:
- Formation of the Pyrrolidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Hydroxy and nitro groups are introduced via electrophilic substitution reactions.
- Thiadiazole Incorporation : The thiadiazole moiety is synthesized through condensation reactions involving thioketones and hydrazines.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiadiazole rings have been reported to inhibit the growth of various pathogens including Escherichia coli and Pseudomonas aeruginosa . The specific compound could potentially demonstrate similar efficacy due to its structural similarities.
Anticancer Activity
Research indicates that compounds featuring pyrrolidine and nitrophenyl groups often display anticancer properties. For example, studies on related pyrrolidine derivatives have shown promising results against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of multiple functional groups in our compound suggests a multifaceted mechanism of action that could enhance its anticancer potential.
Enzyme Inhibition
The compound's structure allows for possible interactions with various enzymes, making it a candidate for enzyme inhibition studies. Compounds with similar scaffolds have been evaluated for their ability to inhibit key enzymes involved in disease processes, such as kinases and proteases . This aspect warrants further investigation to assess the compound's inhibitory effects on specific targets.
Material Science Applications
In addition to biological applications, the compound may find utility in material science, particularly in the development of polymers or coatings due to its unique structural features. The incorporation of nitrophenyl groups can enhance photochemical properties, making it suitable for applications in sensors or light-activated materials .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Screening :
- Material Development :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-2,3-dione Derivatives
Substituent Variations
- 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (from ): Substituents: 3-nitrophenyl at position 1, phenyl at position 5, and a methylamino group. Synthesis yield: 77.3% via methylamine condensation . Key difference: The absence of a thiadiazole ring reduces heterocyclic complexity compared to the target compound.
- 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-(3-methoxy-4-pentoxyphenyl) analog (from ): Substituents: Benzothiazole instead of thiadiazole, and bulkier alkoxy groups.
Stereochemical and Functional Group Effects
Pyrazol-3-one Derivatives ()
Compound-1: (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
Data Table: Comparative Analysis of Key Compounds
*Assuming molecular weight >500 due to complex substituents.
Research Findings and Implications
- Bioactivity Potential: Thiadiazole and benzothiazole rings are associated with antimicrobial and anticancer activities. The target compound’s nitro group may enhance binding to nitroreductase enzymes in pathogens .
- Synthetic Challenges : Bulky substituents (e.g., 4-propoxyphenyl in ) reduce reaction yields compared to simpler analogs (e.g., 77.3% in ) .
- Chirality and Activity: The (4E) configuration’s planar structure may improve target affinity compared to non-conjugated isomers, as seen in Pasteur’s foundational work on molecular chirality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
